molecular formula C21H22ClN3O5S B13355898 4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine

4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine

Cat. No.: B13355898
M. Wt: 463.9 g/mol
InChI Key: HEZAKWRPGZTVOD-UHFFFAOYSA-N
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Description

4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine is a complex organic compound that features a pyrrolopyridine core, a morpholine ring, and a phenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine likely involves multiple steps, including the formation of the pyrrolopyridine core, the introduction of the phenylsulfonyl group, and the attachment of the morpholine ring. Typical reaction conditions might include:

    Formation of the pyrrolopyridine core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the phenylsulfonyl group: This might be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the morpholine ring: This could involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the morpholine ring or the pyrrolopyridine core.

    Reduction: Reduction reactions could target the phenylsulfonyl group or other functional groups.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro or phenylsulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound could be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine would depend on its specific biological target. Potential mechanisms might include:

    Enzyme inhibition: The compound could inhibit enzymes by binding to their active sites.

    Receptor binding: The compound could bind to receptors and modulate their activity.

    Pathways involved: The compound might affect signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine: A similar compound lacking the phenylsulfonyl group.

    4-((4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)piperidine: A similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the phenylsulfonyl group and the morpholine ring might confer unique properties to the compound, such as increased stability, solubility, or biological activity.

Properties

Molecular Formula

C21H22ClN3O5S

Molecular Weight

463.9 g/mol

IUPAC Name

4-[[1-(benzenesulfonyl)-4-chloro-5-(1,3-dioxolan-2-yl)pyrrolo[2,3-b]pyridin-2-yl]methyl]morpholine

InChI

InChI=1S/C21H22ClN3O5S/c22-19-17-12-15(14-24-6-8-28-9-7-24)25(31(26,27)16-4-2-1-3-5-16)20(17)23-13-18(19)21-29-10-11-30-21/h1-5,12-13,21H,6-11,14H2

InChI Key

HEZAKWRPGZTVOD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC3=C(C(=CN=C3N2S(=O)(=O)C4=CC=CC=C4)C5OCCO5)Cl

Origin of Product

United States

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